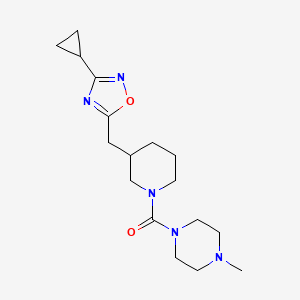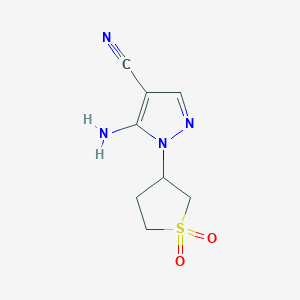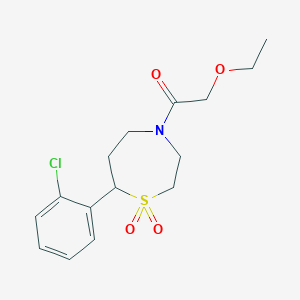
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Conformational studies of similar compounds indicate free rotation around the oxadiazole–cyclopropyl bond . X-ray studies reveal that the cyclopropyl group is in conjugation with the oxadiazole C-N bond .Scientific Research Applications
- 1,2,4-oxadiazole derivatives have been studied for their potential medicinal properties .
- They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
- The methods of application or experimental procedures typically involve synthesizing the 1,2,4-oxadiazole derivatives and then testing their biological activity using various in vitro and in vivo models .
- The results or outcomes obtained from these studies have shown promising results, leading to further research into the potential medicinal uses of 1,2,4-oxadiazole derivatives .
- 1,2,4-oxadiazole derivatives have also been used in the field of material science .
- They have been used in the synthesis of high-energy and explosive materials due to their high positive enthalpy of formation and high density .
- The methods of application or experimental procedures typically involve the synthesis of the 1,2,4-oxadiazole derivatives and then testing their physical properties .
- The results or outcomes obtained from these studies have shown that 1,2,4-oxadiazole derivatives can be used to create materials with high energy and density .
Pharmaceutical Research
Material Science
- Compounds containing the 1,2,4-oxadiazole ring are often used in chemical research due to their unique reactivity .
- They can act as building blocks in the synthesis of more complex molecules .
- The methods of application or experimental procedures typically involve the synthesis of the 1,2,4-oxadiazole derivatives and then using them in further reactions .
- The results or outcomes obtained from these studies have shown that 1,2,4-oxadiazole derivatives can be used to create a wide variety of complex molecules .
- 1,2,4-oxadiazole derivatives have been used in biochemical research .
- They have been used in the study of protein-protein interactions .
- The methods of application or experimental procedures typically involve the synthesis of the 1,2,4-oxadiazole derivatives and then testing their interactions with various proteins .
- The results or outcomes obtained from these studies have shown that 1,2,4-oxadiazole derivatives can interact with certain proteins in specific ways .
Chemical Research
Biochemical Research
- Compounds containing the 1,2,4-oxadiazole ring, such as “3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone”, are often used in early discovery research .
- They are provided to researchers as part of a collection of unique chemicals .
- The methods of application or experimental procedures typically involve the use of these compounds in various chemical reactions or biological assays .
- The results or outcomes obtained from these studies can lead to the discovery of new chemical reactions or biological activities .
- Compounds containing the 1,2,4-oxadiazole ring have been used in structural biology .
- They have been used in the study of protein structures .
- The methods of application or experimental procedures typically involve the use of these compounds in protein crystallization experiments .
- The results or outcomes obtained from these studies have shown that these compounds can interact with certain proteins and help determine their structures .
Early Discovery Research
Structural Biology
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-20-7-9-21(10-8-20)17(23)22-6-2-3-13(12-22)11-15-18-16(19-24-15)14-4-5-14/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJSOGENKSQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2812739.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B2812741.png)
![N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2812744.png)
![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)


![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)
![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)